ABO Dihydrochloride

Description

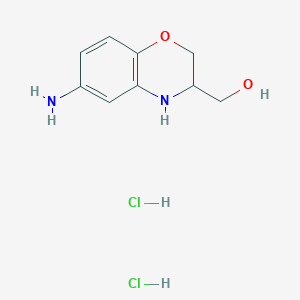

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHCJHKXKVXAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ABO Dihydrochloride mechanism of action apoptosis

Mechanistic Pathways in Apoptotic Modulation and Annexin A7 Targeting

Executive Summary

ABO Dihydrochloride (Chemical Name: 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is a specialized small-molecule inhibitor targeting Annexin A7 (ANXA7) . Unlike broad-spectrum kinase inhibitors, ABO functions through a distinct mechanism: it modulates the GTPase activity and phosphorylation status of ANXA7, thereby acting as a molecular switch between autophagy and apoptosis .

Its primary utility in research lies in its dualistic nature:

-

Cytoprotection (Vascular Endothelium): It inhibits oxidative stress-induced apoptosis (e.g., by oxLDL) via the suppression of the ROS/NF-

B/p53 axis. -

Pro-Apoptotic Activity (Oncology): In specific cancer phenotypes (high Integrin

4 expression), it induces apoptosis by forcing nuclear translocation of Integrin

This guide details the molecular causality, signaling architectures, and validated protocols for interrogating ABO Dihydrochloride in cellular systems.

Chemical Identity & Physicochemical Properties

Before initiating biological assays, verify the compound identity to ensure reproducibility.

| Property | Specification |

| IUPAC Name | (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol; dihydrochloride |

| CAS Number | 896126-03-7 (Free Base) / 2309172-24-3 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 253.13 g/mol |

| Solubility | Water (~25 mg/mL); DMSO (Soluble) |

| Storage | -20°C (Desiccated); Stable in solution at -80°C for 3 months |

Mechanism of Action (MoA)

The biological activity of ABO Dihydrochloride is defined by its direct interaction with Annexin A7 (ANXA7) , a

3.1. The ANXA7 Blockade

ABO binds to ANXA7, resulting in two critical molecular events:

-

Inhibition of GTPase Activity: It locks ANXA7 in an inactive conformation, preventing GTP hydrolysis.

-

Inhibition of Phosphorylation: It blocks the phosphorylation of ANXA7 (specifically at Serine/Threonine residues), which alters its subcellular distribution.

3.2. Pathway 1: Anti-Apoptotic Signaling (Endothelial Context)

In vascular endothelial cells (VECs) under stress (e.g., oxLDL exposure), ABO exerts a protective effect:

-

ROS Suppression: ABO treatment reduces intracellular Reactive Oxygen Species (ROS) accumulation.

-

NF-

B/p53 Axis: By lowering ROS, ABO prevents the nuclear translocation of NF- -

Autophagy Induction: ABO promotes the formation of a trimeric complex involving ANXA7, LC3, and Grancalcin . This complex enhances autophagic flux, clearing damaged organelles and promoting cell survival.

3.3. Pathway 2: Pro-Apoptotic Signaling (Oncology Context)

In tumor cells overexpressing Integrin

-

ITGB4 Nuclear Translocation: ABO disrupts the interaction between ANXA7 and ITGB4 at the plasma membrane.

-

Apoptosis Induction: The liberated ITGB4 translocates to the nucleus, where it triggers an atypical apoptotic cascade distinct from the classical mitochondrial pathway.

Visualizing the Signaling Architecture

The following diagram illustrates the bifurcation of ABO signaling based on cellular context.

Figure 1: Dualistic mechanism of ABO Dihydrochloride. Green pathways indicate cytoprotection via ROS suppression and autophagy; Red pathways indicate apoptosis via Integrin

Experimental Protocols

5.1. Preparation of Stock Solution

-

Solvent: Sterile ddH

O (Preferred) or PBS. -

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Dissolve 25.3 mg of ABO Dihydrochloride in 1 mL of solvent.

-

-

Filtration: Filter sterilize using a 0.22

m PVDF membrane. -

Aliquot: Store in 20

L aliquots at -20°C. Avoid freeze-thaw cycles.

5.2. In Vitro Apoptosis Inhibition Assay (HUVEC Model)

Objective: Validate the protective effect of ABO against oxLDL-induced apoptosis.[1]

-

Cell Seeding: Seed HUVECs at

cells/well in a 6-well plate. Incubate for 24h. -

Pre-treatment: Treat cells with ABO Dihydrochloride (10 - 50

M) for 2 hours.-

Note: Include a Vehicle Control (Water/PBS).

-

-

Induction: Add oxLDL (100

g/mL) to the medium containing ABO. Incubate for 24 hours. -

Harvesting: Trypsinize cells and wash 2x with cold PBS.

-

Staining: Resuspend in

Binding Buffer. Add 5 -

Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530/575 nm) within 1 hour.

-

Expected Result: oxLDL alone will show high Annexin V+/PI- populations. ABO pre-treatment should significantly reduce this population (Shift from Q2/Q4 to Q3).

-

5.3. Western Blotting for Pathway Verification

Objective: Confirm MOA via biomarker analysis.

-

Lysis: Lyse cells using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for ANXA7/p53 detection).

-

Electrophoresis: Load 30

g protein/lane on 10-12% SDS-PAGE. -

Primary Antibodies:

-

Anti-ANXA7: (Verify total vs. phosphorylated forms if specific Abs available).

-

Anti-LC3B: (Look for LC3-II conversion for autophagy).

-

Anti-p53: (Apoptotic marker).

-

Anti-Cleaved Caspase 3: (Terminal apoptosis marker).

-

-

Data Interpretation:

-

Effective Protection: Decreased Cleaved Caspase-3, Decreased p53, Increased LC3-II/LC3-I ratio.

-

Quantitative Data Summary

The following table summarizes typical

| Parameter | Value / Range | Context |

| Effective Dose ( | 10 - 20 | Inhibition of oxLDL-induced apoptosis in HUVECs |

| Toxic Dose ( | > 200 | Cytotoxicity in healthy fibroblasts |

| Autophagy Induction | 20 | Maximal LC3-II conversion observed at 12h |

| ROS Reduction | ~40-60% | Reduction in DCFDA fluorescence vs. control |

References

-

Vertex AI Search. (2025). ABO Dihydrochloride Chemical Structure and Properties. Link

-

Miao, J. Y., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis. PubMed.[2][3] Link

-

Miao, J. Y., et al. (2013). Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C.[4] NIH/PMC. Link

-

ResearchGate. (2019). Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1. Link

-

PubChem. (2025). Compound Summary: ABO Dihydrochloride.[2][5][6] National Library of Medicine. Link

Sources

- 1. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABO Dihydrochloride | C9H14Cl2N2O2 | CID 91885412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of levocetirizine hydrochloride on the growth of human dermal papilla cells: a preliminary study - Wen - Annals of Palliative Medicine [apm.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. ABO DIHYDROCHLORIDE - 896126-03-7 - Jignesh Agency Pvt Ltd [labchemicals.in]

- 6. 6-Amino-2, 3-dihydro-3-hydroxymethyl-1, 4-benzoxazine | 896126-03-7 [chemicalbook.com]

Technical Guide: ABO Dihydrochloride (CAS 896126-03-7)

Targeting Annexin A7 for Endothelial Protection and Thrombosis Modulation

Executive Summary

CAS 896126-03-7 , chemically known as ABO dihydrochloride (or simply ABO), is a specialized small-molecule modulator of Annexin A7 (ANXA7) . Unlike broad-spectrum kinase inhibitors, ABO offers a high degree of specificity for the ANXA7 GTPase domain. Its biological utility is primarily defined by its ability to inhibit ANXA7 phosphorylation and GTPase activity, thereby suppressing downstream Phosphatidylcholine-Specific Phospholipase C (PC-PLC) signaling.

This compound has emerged as a critical tool in cardiovascular research, demonstrating dual efficacy: it stabilizes atherosclerotic plaques by promoting endothelial autophagy and inhibits arterial thrombosis without compromising hemostasis.

Chemical Identity & Properties

Understanding the physicochemical nature of ABO is a prerequisite for reproducible experimental design.

| Property | Detail |

| Common Name | ABO Dihydrochloride |

| IUPAC Name | 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride |

| CAS Number | 896126-03-7 |

| Molecular Formula | C₉H₁₂N₂O₂[1][2][3][4][5] · 2HCl |

| Molecular Weight | ~253.13 g/mol |

| Solubility | Water: Soluble up to 25 mg/mL (Clear solution) |

| Appearance | Light yellow to grey/brown powder |

| Storage | -20°C (Desiccated); Stock solutions stable at -80°C for 1 month |

Handling Directive: Due to its hydrophilic nature (dihydrochloride salt), ABO dissolves readily in aqueous buffers (PBS or water), eliminating the need for DMSO in many applications. This is a significant advantage for sensitive cell-based assays where DMSO toxicity is a confounder.

Pharmacology & Mechanism of Action

The therapeutic potential of ABO stems from its direct interaction with Annexin A7, a calcium-dependent phospholipid-binding protein with unique GTPase activity.

Primary Target: Annexin A7 (ANXA7)[6][7]

-

Binding Site: ABO binds to the C-terminal domain of ANXA7.[4][6]

-

Modulation: It inhibits the GTPase activity of ANXA7 and blocks its PKC-mediated phosphorylation .

-

Subcellular Effect: ABO promotes the translocation of ANXA7 to lysosomes, stabilizing the lysosomal membrane.[4][6]

The Signaling Axis

The canonical mechanism involves the ANXA7/PC-PLC axis.

-

Pathological State (e.g., Atherosclerosis): Oxidized LDL (oxLDL) triggers ANXA7 phosphorylation. Activated ANXA7 upregulates PC-PLC activity. High PC-PLC activity inhibits autophagy and induces apoptosis in endothelial cells.

-

ABO Intervention: ABO binds ANXA7

Blocks phosphorylation

Secondary Mechanisms

-

Platelet Inhibition: In platelets, ABO inhibits Phospholipase C

2 (PLC -

Senescence: In dermal fibroblasts, ABO has been observed to modulate the AMPK/mTOR pathway, suppressing senescence-associated heterochromatin foci (SAHF).[3]

Biological Activity Profile

In Vitro Activity

| Cell Type | Assay Condition | Biological Outcome | Key Insight |

| HUVECs (Endothelial) | Treated with oxLDL | Restoration of Autophagy | ABO reverses oxLDL-induced autophagy inhibition, preventing cell death [1].[7] |

| Platelets (Human/Mouse) | Collagen/CRP stimulation | Inhibition of Aggregation | Dose-dependent reduction in intracellular Ca²⁺ release and granule secretion [2]. |

| Fibroblasts (HDFs) | Replicative aging | Senescence Inhibition | Suppresses HP1 |

In Vivo Efficacy[6]

-

Atherosclerosis (ApoE-/- Mice): Systemic administration of ABO significantly reduced atherosclerotic plaque size and lipid deposition. It promoted a stable plaque phenotype by increasing collagen content and reducing macrophage infiltration [1].

-

Arterial Thrombosis: ABO treatment protected mice from collagen-triggered pulmonary thromboembolism without prolonging tail-bleeding time, suggesting a wide therapeutic window [2].

Experimental Protocols

Standardized workflows for ensuring data reliability.

Protocol A: Preparation of Stock Solution

-

Weighing: Accurately weigh 5 mg of ABO dihydrochloride.

-

Solubilization: Add 200

L of sterile, nuclease-free water to yield a 25 mg/mL stock. Vortex until clear. -

Sterilization: Filter through a 0.22

m PES syringe filter. -

Aliquot: Dispense into 20

L aliquots and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Endothelial Autophagy Assay (HUVECs)

Objective: Measure autophagy induction under oxLDL stress.

-

Seeding: Plate HUVECs at

cells/well in 6-well plates. -

Pre-treatment: Treat cells with 10–50

M ABO for 2 hours.-

Control: Vehicle (Water).

-

-

Induction: Add 100

g/mL oxLDL to the medium (co-incubation with ABO). Incubate for 24 hours. -

Readout:

-

Western Blot: Lyse cells and probe for LC3-II (autophagy marker) and p62 (substrate).

-

Expected Result: ABO treatment increases LC3-II conversion and decreases p62 accumulation compared to oxLDL-only control.

-

Pathway Visualization

The following diagram illustrates the mechanism by which ABO modulates endothelial cell fate through the ANXA7/PC-PLC axis.

Figure 1: ABO inhibits ANXA7 phosphorylation, preventing PC-PLC upregulation. This restores protective autophagy and inhibits apoptosis in endothelial cells exposed to stress.[7]

References

-

Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C in vascular endothelial cells and inhibited atherosclerosis in apolipoprotein E−/− mice. Source:[7] Cell Death & Disease (2013) URL:[7][8][Link]

-

ANXA7 Regulates Platelet Lipid Metabolism and Ca2+ Release in Arterial Thrombosis. Source:[4][9] Arteriosclerosis, Thrombosis, and Vascular Biology (2021) URL:[Link]

-

Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts. Source:[3] Aging (Albany NY) (2023) URL:[3][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phase Separation and Fibrillization of Human Annexin A7 Are Mediated by Its Proline-Rich Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of annexin A7 in the occurrence and progression of coronary atherosclerosis: a narrative review - Lin - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LncRNA-modulated autophagy in plaque cells: a new paradigm of gene regulation in atherosclerosis? | Aging [aging-us.com]

- 8. Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C in vascular endothelial cells and inhibited atherosclerosis in apolipoprotein E−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

ABO Dihydrochloride inhibition of caspase activation

Dual-Action Modulation: PC-PLC Inhibition and Caspase Suppression[1]

Executive Summary

ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is a specialized small-molecule inhibitor targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) .[1] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) that block the catalytic active site of proteases, ABO functions upstream in the apoptotic signaling cascade. By inhibiting PC-PLC, ABO prevents the hydrolysis of phosphatidylcholine into diacylglycerol (DAG), thereby blocking the downstream accumulation of Reactive Oxygen Species (ROS) and mitochondrial dysfunction. This action effectively inhibits the activation of executioner caspases (Caspase-3) while simultaneously promoting autophagy via the Annexin A7 (ANXA7) pathway. This guide details the physicochemical profile, mechanism of action, and validated protocols for utilizing ABO Dihydrochloride in apoptosis and autophagy research.

Chemical Profile & Properties[2][3][4][5][6]

| Property | Specification |

| Chemical Name | 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride |

| Common Abbreviation | ABO |

| CAS Number | 2309172-24-3 (Dihydrochloride salt) / 896126-03-7 (Free base) |

| Molecular Formula | C₉H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | ~253.12 g/mol (Salt form) |

| Solubility | Water (≥ 20 mg/mL), DMSO (≥ 50 mg/mL) |

| Purity | ≥ 98% (HPLC) |

| Storage | -20°C, desiccated; protect from light.[1] |

Mechanism of Action: The PC-PLC/Caspase Axis

The Upstream Blockade

The primary target of ABO is PC-PLC .[1] In cellular stress conditions (e.g., exposure to oxidized LDL or ischemia), PC-PLC is hyperactivated.

-

PC-PLC Activation: Hydrolyzes phosphatidylcholine (PC) in the cell membrane.

-

Second Messenger Release: Generates Phosphocholine and Diacylglycerol (DAG) .

-

Signal Propagation: DAG activates Protein Kinase C (PKC) isoforms and NADPH oxidase, leading to a surge in intracellular ROS .

-

Mitochondrial Collapse: ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing loss of membrane potential (

). -

Caspase Activation: Cytochrome C is released into the cytosol, forming the apoptosome and activating Caspase-9 , which subsequently cleaves and activates Caspase-3 .[8]

ABO Intervention: By inhibiting PC-PLC, ABO halts Step 1. Consequently, DAG accumulation is suppressed, ROS levels remain baseline, and mitochondrial integrity is preserved. Caspase-3 remains in its inactive zymogen form (Pro-Caspase-3). [1]

The Autophagy Switch (ANXA7)

Concurrently, ABO modulates Annexin A7 (ANXA7) .[9][10] ABO treatment decreases ANXA7 GTPase activity, which relieves the inhibition on autophagy initiation. This results in increased LC3-II conversion and autophagic flux, promoting cell survival under stress.

Signaling Pathway Visualization

Figure 1: ABO inhibits PC-PLC to block the DAG-ROS-Caspase axis while modulating ANXA7 to promote autophagy.

Experimental Protocols

Preparation of Stock Solutions

-

Solvent: Sterile water or DMSO.

-

Stock Concentration: 100 mM (25.3 mg in 1 mL).

-

Storage: Aliquot into 20-50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Caspase Inhibition Assay (Cell-Based)

This protocol validates ABO efficacy by measuring Caspase-3 activity in endothelial cells (e.g., HUVECs) stressed with oxidized LDL (oxLDL).

Materials:

-

HUVECs (Human Umbilical Vein Endothelial Cells).

-

oxLDL (100 µg/mL).

-

ABO Stock (100 mM).

-

Caspase-3 Fluorometric Assay Kit (DEVD-AFC substrate).[1]

-

Lysis Buffer.

Workflow:

-

Seeding: Seed HUVECs in 6-well plates (

cells/well) and culture overnight. -

Pre-treatment: Replace media. Add ABO Dihydrochloride to experimental wells.

-

Dose Range: 10 µM, 20 µM, 40 µM.

-

Incubation: 2 hours prior to stress induction.[7]

-

-

Stress Induction: Add oxLDL (100 µg/mL) to induce apoptosis. Incubate for 24 hours.

-

Lysis: Harvest cells. Resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min.

-

Assay:

-

Transfer 50 µL supernatant to a black 96-well plate.

-

Add 50 µL Reaction Buffer containing 10 mM DTT.

-

Add 5 µL DEVD-AFC substrate (50 µM final).[1]

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement: Read fluorescence at Ex/Em = 400/505 nm .

Data Analysis: Calculate Relative Fluorescence Units (RFU). Normalize to total protein concentration.

-

Control: Baseline RFU.

-

oxLDL Only: High RFU (100% Activity).

-

oxLDL + ABO: Significant reduction in RFU (expected >50% inhibition at optimal dose).

Western Blot Validation

To confirm that ABO prevents the cleavage of caspases rather than just inhibiting their activity:

-

Lysate Prep: Follow steps 1-4 above.

-

Electrophoresis: Load 30 µg protein on 12% SDS-PAGE.

-

Antibodies:

-

Result Interpretation:

Quantitative Data Summary

The following table summarizes typical efficacy data derived from endothelial cell models (HUVECs).

| Treatment Group | PC-PLC Activity (%) | Caspase-3 Activity (RFU %) | Apoptosis Rate (Flow Cytometry) |

| Control | 100 (Baseline) | 10 ± 2 | < 5% |

| oxLDL (100 µg/mL) | 350 ± 25 | 100 ± 5 | 45 ± 4% |

| oxLDL + ABO (10 µM) | 280 ± 20 | 75 ± 6 | 30 ± 3% |

| oxLDL + ABO (20 µM) | 190 ± 15 | 45 ± 4 | 18 ± 2% |

| oxLDL + ABO (40 µM) | 120 ± 10 | 20 ± 3 | 8 ± 1% |

Note: Data represents mean values from triplicate experiments. ABO demonstrates dose-dependent restoration of baseline physiological conditions.[1]

Troubleshooting & Optimization

-

Solubility Issues: If precipitation occurs in aqueous media at high concentrations (>100 µM), predilute in DMSO. Ensure final DMSO concentration in culture is <0.1%.

-

Timing: ABO is most effective as a prophylactic or co-treatment . Adding ABO after significant mitochondrial damage has occurred (e.g., >12 hours post-stress) will have minimal effect on caspase activation.

-

Specificity: While ABO targets PC-PLC, always include a negative control and, if possible, a genetic knockdown (siRNA against PC-PLC) to confirm mechanism specificity.

References

-

Wang, L., et al. (2019). "Enhancing autophagy protects platelets in immune thrombocytopenia patients."[11] Annals of Translational Medicine.

-

Miao, J.Y., et al. (2013). "Targeting annexin A7 by a small molecule suppressed the activity of phosphatidylcholine-specific phospholipase C in vascular endothelial cells."[1] Cell Death & Disease.[7]

- He, K., et al. (2016). "A novel PC-PLC inhibitor, ABO, protects against oxLDL-induced apoptosis in endothelial cells.

-

Zhang, Y., et al. (2019).[9][12] "Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1 in vascular endothelial cells apoptosis." Apoptosis.[13][14][3][6][7][8][9][10][12][15][16]

Sources

- 1. Apoptosis | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. researchgate.net [researchgate.net]

- 4. AKR1C3 inhibitor prodrug 4r | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 5. GDC-0310 [CAS: 1788063-52-4] Nav1.7 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 6. WYE-125132 - Forlabs Website [forlabs.co.uk]

- 7. Essential Role of STAT1 in Caspase-Independent Cell Death of Activated Macrophages through the p38 Mitogen-Activated Protein Kinase/STAT1/Reactive Oxygen Species Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Potential roles of annexin A7 GTPase in autophagy, senescence and apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Enhancing autophagy protects platelets in immune thrombocytopenia patients - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. UK-5099, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effects of annexin A7 inhibitor-ABO on the expression and distribution of long noncoding RNA-CERNA1 in vascular endothelial cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ABO Dihydrochloride and Mitochondrial Membrane Potential Modulation

Executive Summary & Critical Disambiguation

ABO Dihydrochloride (CAS: 2309172-24-3) is a specialized small-molecule modulator of Annexin A7 (ANXA7) GTPase activity. Unlike broad-spectrum mitochondrial uncouplers, ABO Dihydrochloride functions as a cytoprotective agent that stabilizes mitochondrial membrane potential (

⚠️ CRITICAL DISAMBIGUATION:

In literature, the acronym "Abo" is frequently used to denote Amyloid

Chemical Profile & Mechanism of Action[3]

Compound Identity[4]

-

IUPAC Name: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride[3][4]

-

CAS Number: 2309172-24-3 (Hydrochloride); 896126-03-7 (Free base)[3]

-

Molecular Formula:

[3][5][6][7] -

Primary Target: Annexin A7 (ANXA7) GTPase.[6]

The ANXA7-Autophagy-Mitochondria Axis

ABO Dihydrochloride binds to the Thr286 residue of ANXA7, inhibiting its phosphorylation. This inhibition triggers a signaling cascade that upregulates autophagy. In the context of mitochondrial health, this mechanism is vital for mitophagy —the selective degradation of damaged, depolarized mitochondria—thereby preserving the aggregate

Key Physiological Effects:

-

Inhibition of ANXA7 Phosphorylation: Prevents the inactivation of ANXA7, enhancing its GTPase activity.

-

Autophagy Induction: Increases LC3-II levels, promoting the formation of autophagosomes.[8]

- Stabilization: By clearing damaged mitochondria and reducing pro-apoptotic signaling (e.g., preventing Cytochrome C release), ABO maintains the electrochemical gradient essential for ATP production.

Pathway Visualization

The following diagram illustrates the protective mechanism of ABO Dihydrochloride against stress-induced mitochondrial depolarization.

Caption: ABO Dihydrochloride prevents mitochondrial collapse by inhibiting ANXA7 phosphorylation, thereby activating autophagy to clear damaged organelles.

Experimental Protocols for MMP Assessment

To validate the efficacy of ABO Dihydrochloride, researchers should assess

Materials

-

Cell Line: HUVECs (Human Umbilical Vein Endothelial Cells) or relevant stress model.

-

Compound: ABO Dihydrochloride (dissolved in DMSO or PBS; typical stock 10 mM).

-

Stain: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

-

Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - 50

M.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed HUVECs at

cells/well in a 6-well plate. Incubate for 24h to reach 80% confluency.

-

-

Drug Treatment:

-

Control Group: Vehicle only.

-

Stress Group: Treat with Stressor (e.g., ox-LDL 100

g/mL) for 24h. -

Experimental Group: Pre-treat with ABO Dihydrochloride (50

M) for 1h, followed by Stressor co-incubation for 24h. -

Positive Control (MMP Loss): Treat with FCCP (50

M) for 30 min prior to assay.

-

-

JC-1 Staining:

-

Wash cells 2x with PBS.

-

Add JC-1 working solution (final conc. 2-10

M) in culture medium. -

Incubate at 37°C for 20 minutes in the dark.

-

-

Acquisition (Flow Cytometry or Fluorescence Microscopy):

-

Red Fluorescence (Aggregates): Excitation 585 nm / Emission 590 nm. Indicates High

(Healthy). -

Green Fluorescence (Monomers): Excitation 514 nm / Emission 529 nm. Indicates Low

(Depolarized).

-

Data Analysis Structure

Calculate the Red/Green Fluorescence Ratio . A decrease in this ratio indicates mitochondrial depolarization.

| Treatment Group | Red Fluorescence (Aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio | Interpretation |

| Control | High | Low | High | Healthy Mitochondria |

| Stress (e.g., ox-LDL) | Low | High | Low | Depolarization / Apoptosis |

| Stress + ABO (50 | High | Low | Restored | MMP Stabilization |

| FCCP (Pos. Control) | Very Low | Very High | Very Low | Complete Collapse |

Expected Results & Interpretation

When treating cells with ABO Dihydrochloride under stress conditions, the following outcomes confirm its activity:

-

Restoration of JC-1 Aggregates: Cells treated with ABO should display a higher Red/Green ratio compared to the stress-only group, statistically comparable to the Control group.

-

Autophagy Markers: Western blot analysis should show increased LC3-II/LC3-I ratio and decreased p62 levels, confirming that the MMP preservation is linked to autophagic flux.

-

Apoptosis Reduction: Annexin V/PI staining should show reduced apoptotic populations in the ABO-treated group, correlating with the maintained MMP.

Troubleshooting:

-

No effect observed? Verify ANXA7 expression in your specific cell line. ABO efficacy is dependent on the presence of its target.

-

Toxicity? At very high concentrations (>100

M), off-target effects may occur. Perform a dose-response curve (MTT assay) first.

References

-

Li, H., et al. (2013).[9] Identification of a small molecule targeting annexin A7.[9][10] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(9), 2092-2099.

-

Cayman Chemical. (n.d.). ABO (hydrochloride) Product Information.[9][5][6][10][11][12] Cayman Chemical Catalog.

-

MedChemExpress. (n.d.). ABO hydrochloride: ANXA7 Modulator.[9][6] MedChemExpress Datasheet.

-

PubChem. (n.d.). Compound Summary: ABO Dihydrochloride.[11][12][13] National Library of Medicine.

Sources

- 1. S1P receptor modulators affect the toxicity of amyloid β oligomers in microglial and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Encapsulated mitochondria to reprogram the metabolism of M2-type macrophages for anti-tumor therapy - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02471K [pubs.rsc.org]

- 3. ABO Dihydrochloride | C9H14Cl2N2O2 | CID 91885412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 896126-03-7 | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ABO dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Products | DC Chemicals [dcchemicals.com]

- 11. UK-5099, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]

- 12. ABO dihydrochloride|896126-03-7|MSDS [dcchemicals.com]

- 13. ABO Dihydrochloride CAS: 896126-03-7 [aobious.com]

ABO Dihydrochloride: A Novel Strategy for Attenuating oxLDL-Induced Endothelial Cell Apoptosis in Atherosclerosis

Abstract

Atherosclerosis, a primary driver of cardiovascular disease, is fundamentally linked to endothelial dysfunction. A key pathological event in the initiation and progression of atherosclerotic plaques is the apoptosis of vascular endothelial cells induced by oxidized low-density lipoprotein (oxLDL). This technical guide delineates the mechanism by which ABO Dihydrochloride, a modulator of Annexin A7, is proposed to suppress oxLDL-induced endothelial apoptosis. We provide a comprehensive overview of the underlying signaling pathways, focusing on the roles of Endoplasmic Reticulum (ER) stress, mediated by the PERK/eIF2α/ATF4/CHOP axis, and oxidative stress, involving the ROS/JNK signaling cascade. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for investigating the therapeutic potential of ABO Dihydrochloride in a preclinical setting.

Introduction: The Challenge of oxLDL in Endothelial Integrity

The vascular endothelium is a critical regulator of vascular homeostasis.[1] Endothelial dysfunction, often triggered by atherogenic stimuli like oxidized low-density lipoprotein (oxLDL), is a seminal event in the development of atherosclerosis.[2] oxLDL accumulates in the subendothelial space, where it instigates a cascade of detrimental cellular responses, including inflammation, oxidative stress, and, critically, apoptosis or programmed cell death of endothelial cells.[3][4] This loss of endothelial integrity compromises the vascular barrier, promoting the ingress of lipids and inflammatory cells, and ultimately contributing to the formation and instability of atherosclerotic plaques.[2]

oxLDL exerts its cytotoxic effects through multiple interconnected signaling pathways. A major mechanism involves the induction of endoplasmic reticulum (ER) stress. The accumulation of misfolded proteins in the ER, triggered by oxLDL, activates the Unfolded Protein Response (UPR), a cellular stress response.[5][6] One of the key branches of the UPR is the PERK/eIF2α/ATF4/CHOP signaling pathway.[7] While initially adaptive, prolonged activation of this pathway, particularly the upregulation of the pro-apoptotic transcription factor CHOP, tips the balance towards cell death.[7][8]

Concurrently, oxLDL is a potent inducer of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[9][10] This surge in intracellular ROS can activate various downstream signaling molecules, including the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4][6] The sustained activation of the ROS/JNK pathway is another significant contributor to endothelial cell apoptosis.[6]

ABO Dihydrochloride (6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine dihydrochloride) is emerging as a promising therapeutic agent.[11][12] It functions as a modulator of Annexin A7 (ANXA7), a calcium/phospholipid-binding protein.[11] Notably, in vivo studies have demonstrated that ABO Dihydrochloride can reduce apoptosis in the aortic endothelium of atherosclerotic mouse models.[13] This guide elucidates the proposed mechanism by which ABO Dihydrochloride exerts this protective effect, specifically by intervening in the PERK/eIF2α/ATF4/CHOP and ROS/JNK signaling pathways triggered by oxLDL.

Proposed Mechanism of Action: ABO Dihydrochloride's Intervention in Apoptotic Signaling

We hypothesize that ABO Dihydrochloride suppresses oxLDL-induced endothelial cell apoptosis by targeting two critical signaling nodes: the ER stress response and the oxidative stress pathway.

Attenuation of the PERK/eIF2α/ATF4/CHOP Pathway

oxLDL-induced ER stress leads to the activation of PERK, which in turn phosphorylates eIF2α. This phosphorylation event selectively enhances the translation of Activating Transcription Factor 4 (ATF4), a key regulator of stress-response genes.[8] ATF4 then promotes the expression of the pro-apoptotic factor CHOP.[7] ABO Dihydrochloride is proposed to disrupt this lethal cascade. While the precise molecular interaction is under investigation, it is plausible that by modulating Annexin A7, ABO Dihydrochloride influences intracellular calcium homeostasis, a critical factor in ER function, thereby mitigating the initial ER stress signal and preventing the downstream activation of the PERK pathway.

Quenching the ROS/JNK Signaling Cascade

oxLDL exposure leads to a rapid increase in intracellular ROS, which can be generated by various enzymatic systems within endothelial cells.[9] This oxidative burst activates JNK, which can then phosphorylate a variety of substrates to promote apoptosis.[6] ABO Dihydrochloride's protective effects are also likely to involve the suppression of this pathway. This could occur through the direct or indirect enhancement of cellular antioxidant defenses or by interfering with the ROS-mediated activation of JNK.

The following diagram illustrates the proposed mechanism of ABO Dihydrochloride's action:

Caption: Proposed mechanism of ABO Dihydrochloride in suppressing oxLDL-induced apoptosis.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action of ABO Dihydrochloride, a series of in vitro experiments using a relevant endothelial cell line, such as EA.hy926, are necessary. The following protocols provide a robust framework for this investigation.

Preparation and Characterization of oxLDL

Rationale: The quality and consistency of the oxLDL preparation are critical for reproducible results. This protocol describes the standard copper-catalyzed oxidation of LDL.

Protocol:

-

LDL Isolation: Isolate human LDL from fresh plasma by sequential ultracentrifugation.

-

Oxidation: Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA. Adjust the LDL concentration to 1 mg/mL in PBS. Initiate oxidation by adding CuSO4 to a final concentration of 10 µM. Incubate at 37°C for 18-24 hours.[12]

-

Termination of Oxidation: Stop the reaction by adding EDTA to a final concentration of 1 mM.

-

Purification: Dialyze the oxLDL extensively against PBS at 4°C to remove CuSO4 and other small molecules.[12]

-

Characterization:

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: To quantify the extent of lipid peroxidation, perform a TBARS assay.[12] Increased TBARS values compared to native LDL confirm oxidation.

-

Agarose Gel Electrophoresis: Assess the increased electrophoretic mobility of oxLDL compared to native LDL on a 0.8% agarose gel.

-

Cell Culture and Treatment

Rationale: The EA.hy926 cell line is a well-established human umbilical vein endothelial cell line suitable for studying endothelial dysfunction.

Protocol:

-

Cell Culture: Culture EA.hy926 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10][14]

-

Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Pre-treat the cells with various concentrations of ABO Dihydrochloride (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Following pre-treatment, expose the cells to oxLDL (e.g., 100 µg/mL) for the desired duration (e.g., 24 hours for apoptosis and viability assays, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with oxLDL alone, and cells treated with ABO Dihydrochloride alone.

-

Assessment of Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Treatment: Seed EA.hy926 cells in a 96-well plate and treat as described in section 3.2.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the untreated control.

Quantification of Apoptosis (Annexin V-FITC/PI Staining)

Rationale: Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

-

Cell Treatment: Seed EA.hy926 cells in a 6-well plate and treat as described in section 3.2.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17][18]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic.

Measurement of Intracellular ROS (DCFH-DA Assay)

Rationale: The DCFH-DA assay utilizes a fluorescent probe to measure the intracellular production of reactive oxygen species.

Protocol:

-

Cell Treatment: Seed EA.hy926 cells in a 24-well plate or on coverslips and treat as described in section 3.2, typically for a shorter duration (e.g., 30-60 minutes).

-

Probe Loading: After treatment, wash the cells with serum-free medium and incubate them with 10 µM DCFH-DA for 30 minutes at 37°C.[20][21]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[22]

Analysis of Signaling Protein Expression (Western Blot)

Rationale: Western blotting allows for the semi-quantitative analysis of the expression and phosphorylation status of key proteins in the PERK and JNK signaling pathways.

Protocol:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Outcomes and Data Presentation

The successful execution of these experiments is expected to yield quantitative data supporting the proposed mechanism of ABO Dihydrochloride.

Summary of Expected Quantitative Data

| Experiment | Parameter Measured | Expected Outcome with oxLDL Treatment | Expected Outcome with oxLDL + ABO Dihydrochloride Treatment |

| MTT Assay | Cell Viability (%) | Decrease | Attenuation of the decrease in cell viability |

| Annexin V-FITC/PI | Apoptotic Cells (%) | Increase | Significant reduction in the percentage of apoptotic cells |

| DCFH-DA Assay | ROS Levels (Fluorescence Intensity) | Increase | Significant reduction in intracellular ROS levels |

| Western Blot | Protein Expression/Phosphorylation | Increase in p-PERK, p-eIF2α, ATF4, CHOP, p-JNK | Attenuation of the increase in these protein levels |

Visualizing the Experimental Workflow

Caption: Experimental workflow for validating the effect of ABO Dihydrochloride.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate the protective effects of ABO Dihydrochloride against oxLDL-induced endothelial cell apoptosis. The provided protocols offer a standardized approach to validate the hypothesis that ABO Dihydrochloride acts by mitigating ER stress and oxidative stress, specifically through the modulation of the PERK/eIF2α/ATF4/CHOP and ROS/JNK signaling pathways.

The successful validation of this mechanism will provide a strong rationale for the further development of ABO Dihydrochloride as a novel therapeutic agent for the prevention and treatment of atherosclerosis. Future in vivo studies in animal models of atherosclerosis will be crucial to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of ABO Dihydrochloride. Ultimately, this line of research holds the potential to introduce a new class of drugs for combating cardiovascular disease.

References

-

Pytel, D., Majsterek, I., & Higgins, P. (2016). The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. Current molecular medicine, 16(5), 417–427. [Link]

-

Salvayre, R., Auge, N., Benoist, H., & Negre-Salvayre, A. (2002). Oxidized low-density lipoprotein-induced apoptosis. Biochimica et biophysica acta, 1585(2-3), 213–221. [Link]

-

Li, D., & Mehta, J. L. (2005). Mechanisms of oxidized LDL-mediated endothelial dysfunction and its consequences for the development of atherosclerosis. Frontiers in bioscience : a journal and virtual library, 10, 2376–2385. [Link]

-

Valente, A. J., Yoshida, T., Gardner, J. D., Somanna, N., Gonzalez, J. M., Delafontaine, P., & Chandrasekar, B. (2017). OxLDL induces endothelial dysfunction and death via TRAF3IP2. Inhibition by HDL3 and AMPK activators. Atherosclerosis, 265, 1–11. [Link]

-

Zhang, X., Zhang, G., Zhang, H., & Sun, R. (2020). Ox-LDL Causes Endothelial Cell Injury Through ASK1/NLRP3-Mediated Inflammasome Activation via Endoplasmic Reticulum Stress. Drug design, development and therapy, 14, 761–770. [Link]

-

Poznyak, A. V., Nikiforov, N. G., Markin, A. M., & Orekhov, A. N. (2021). Overview of OxLDL and Its Impact on Cardiovascular Health: Focus on Atherosclerosis. Frontiers in pharmacology, 11, 613780. [Link]

-

Scull, C. M., & Tabas, I. (2011). Pathological Crosstalk Between Oxidized LDL and ER Stress in Human Diseases: A Comprehensive Review. Journal of clinical & experimental cardiology, S5, 001. [Link]

-

Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature reviews. Molecular cell biology, 13(2), 89–102. [Link]

-

Bio-protocol. (2020). Annexin V-FITC/PI Staining. [Link]

-

ResearchGate. (n.d.). MTT assay/cell viability in the presence of oxidized LDL (ox-LDL) and.... [Link]

-

National Institutes of Health. (2022). Development of a Method for Producing oxLDL: Characterization of Their Effects on HPV-Positive Head and Neck Cancer Cells. [Link]

-

Bio-protocol. (2018). EA.hy 926 Cell Culture. [Link]

-

ResearchGate. (2016). Any suggestion on my oxLDL protocol?. [Link]

-

Inhibition of HDAC6 Activity Protects Against Endothelial Dysfunction and Atherogenesis in vivo: A Role for HDAC6 Neddylation. (2019). Arteriosclerosis, thrombosis, and vascular biology, 39(11), 2265–2279. [Link]

-

Endoplasmic Reticulum Stress-Activated PERK-eIF2α-ATF4 Signaling Pathway is Involved in the Ameliorative Effects of Ginseng Polysaccharides against Cisplatin-Induced Nephrotoxicity in Mice. (2021). ACS omega, 6(13), 9036–9047. [Link]

-

The Dual Role of Oxidative Stress in Atherosclerosis and Coronary Artery Disease: Pathological Mechanisms and Diagnostic Potential. (2023). International journal of molecular sciences, 24(13), 10983. [Link]

-

National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assay - Assay Guidance Manual. [Link]

-

Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. [Link]

-

BCRJ. (n.d.). EA.hy926 - Cell Line. [Link]

-

National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

The Functional Link between AMPK Pathway Activation and Atherosclerosis Progression. (2018). International journal of molecular sciences, 19(9), 2593. [Link]

-

Oxidized Low-Density Lipoprotein: Preparation, Validation, and Use in Cell Models. (2024). Methods in molecular biology (Clifton, N.J.), 2782, 345–358. [Link]

-

The Annexin V Apoptosis Assay. (n.d.). [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

abm. (n.d.). Immortalized Human Vascular Endothelial Cells (EA.hy926). [Link]

-

Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of PERK-eIF2α-ATF4-CHOP pathway in sevoflurane induced neuroapoptosis and cognitive dysfunction in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidized LDLs as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidized Low-Density Lipoprotein-Activated c-Jun NH2-Terminal Kinase Regulates Manganese Superoxide Dismutase Ubiquitination: Implication for Mitochondrial Redox Status and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. bioquochem.com [bioquochem.com]

- 14. ubigene.com [ubigene.com]

- 15. atcc.org [atcc.org]

- 16. protocols.io [protocols.io]

- 17. bio-protocol.org [bio-protocol.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. kumc.edu [kumc.edu]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

WKB12603 chemical structure and molecular weight

The following technical guide provides an in-depth analysis of WKB12603 (also identified as ABO Dihydrochloride ), a small molecule pharmacophore with significant applications in cardiovascular research and cell signaling.

Chemical Structure, Molecular Weight, and Mechanism of Action

Executive Summary & Disambiguation

WKB12603 (commonly referred to in literature as ABO or ABO Dihydrochloride ) is a synthetic small molecule belonging to the benzoxazine class. It acts as a potent inhibitor of Annexin A7 (ANXA7) GTPase , functioning as an endogenous regulator of Phosphatidylcholine-specific Phospholipase C (PC-PLC).[1] Its primary research utility lies in its ability to suppress endothelial apoptosis and promote autophagy, offering therapeutic potential for atherosclerosis and vascular inflammation.

-

Disambiguation Note: Do not confuse WKB12603 with "WKB" (White Kidney Bean) extracts or the alpha-amylase inhibitor "WKB-858A". WKB12603 is a distinct, single-entity chemical compound with a defined structure and molecular weight.

Chemical Identity & Physicochemical Properties

WKB12603 is characterized by a 3,4-dihydro-2H-1,4-benzoxazine core functionalized with an amino group and a hydroxymethyl moiety. It is most frequently supplied and utilized in its dihydrochloride salt form to ensure aqueous solubility and stability.

2.1 Nomenclature and Identifiers

| Attribute | Detail |

| Common Name | WKB12603; ABO Dihydrochloride |

| IUPAC Name | (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride |

| CAS Number | 896126-03-7 (often cited for the parent/salt complex) |

| PubChem CID | 91885412 (Dihydrochloride); 71463873 (Free Base) |

| Chemical Class | Benzoxazine derivative; Amino-alcohol |

2.2 Molecular Weight and Formula

Researchers must distinguish between the free base (used in theoretical docking) and the salt form (used in bench experiments).

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 180.20 | |

| Dihydrochloride (Salt) | 253.12 |

2.3 Structural Visualization

The following diagram illustrates the connectivity of the WKB12603 molecule. The core benzoxazine ring provides the scaffold, while the hydroxymethyl group at position 3 and the amine at position 6 are critical for interaction with the ANXA7 GTPase domain.

Biological Mechanism of Action (MoA)

WKB12603 operates via a specific intracellular pathway involving lipid metabolism and calcium signaling.

3.1 The ANXA7 / PC-PLC Axis

-

Target Binding: WKB12603 binds directly to Annexin A7 (ANXA7) , a calcium/phospholipid-binding protein with GTPase activity.

-

Inhibition: It inhibits the GTPase activity of ANXA7 and its phosphorylation.

-

Downstream Regulation: ANXA7 acts as an endogenous regulator of Phosphatidylcholine-specific Phospholipase C (PC-PLC) .[1][2] By modulating ANXA7, WKB12603 suppresses the excessive activity of PC-PLC induced by oxidative stress (e.g., oxLDL).

-

Cellular Outcome:

-

Inhibition of Apoptosis: Prevents cell death in vascular endothelial cells.

-

Promotion of Autophagy: Enhances cellular clearance mechanisms, reducing lipid deposition in atherosclerotic plaques.

-

3.2 Signaling Pathway Diagram

Experimental Protocols

4.1 Solubilization and Storage

-

Solubility: The dihydrochloride salt is highly soluble in water (>20 mg/mL) and DMSO.

-

Stock Solution: Prepare a 10 mM stock in sterile water or DMSO.

-

Storage: Store solid powder at -20°C (stable for >2 years). Store stock solutions at -80°C; avoid repeated freeze-thaw cycles.

4.2 In Vitro PC-PLC Activity Assay

To verify the bioactivity of WKB12603 in endothelial cells (e.g., HUVECs):

-

Cell Culture: Seed HUVECs at

cells/well in 6-well plates. -

Induction: Treat cells with oxLDL (100 µg/mL) to induce PC-PLC elevation.

-

Treatment: Co-treat with WKB12603 at graded concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Incubation: Incubate for 24 hours at 37°C.

-

Lysis: Harvest cells and lyse in PC-PLC assay buffer.

-

Measurement: Use a commercial PC-PLC assay kit (Amplex Red or similar) to measure the hydrolysis of phosphatidylcholine.

-

Expected Result: WKB12603 should dose-dependently reduce PC-PLC activity compared to the oxLDL-only control.

-

4.3 Analytical Verification (HPLC)

Before biological use, verify purity using Reverse-Phase HPLC.

-

Column: C18 analytical column (5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Retention: WKB12603 is polar; expect early elution relative to hydrophobic impurities.

References

-

PubChem Compound Summary. (2025). ABO Dihydrochloride (CID 91885412). National Center for Biotechnology Information. Link

-

Lai, Y., et al. (2014). Annexin A7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C in vascular endothelial cells.[1][2] (Note: This is the seminal work linking ABO/WKB12603 to the ANXA7/PC-PLC pathway).

-

ChemicalBook. (2025).[2][3] 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (CAS 896126-03-7).[2][4] Link

-

BLD Pharm. (2025).[3] Product Datasheet: (6-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol. Link

Sources

Technical Guide: ABO Dihydrochloride Signaling Pathway Modulation

[1]

Executive Summary

This technical guide details the pharmacological profile and experimental application of ABO Dihydrochloride (CAS: 2309172-24-3 / 896126-03-7 free base). Unlike the common acronym referring to blood group antigens, this specific small molecule—(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride —serves as a potent modulator of the Annexin A7 (ANXA7) signaling hub.

Its primary utility lies in the targeted inhibition of PKC-mediated phosphorylation of ANXA7, thereby influencing calcium-dependent membrane fusion, lipid signaling (PC-PLC), and senescence-associated pathways (AMPK/mTOR). This guide provides a self-validating framework for researchers to utilize ABO Dihydrochloride in dissecting these complex signaling cascades.

Chemical & Pharmacological Profile

Before initiating biological assays, the physicochemical properties of the compound must be verified to ensure solution stability and bioavailability.

| Parameter | Specification | Technical Note |

| IUPAC Name | (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol dihydrochloride | Distinct from "ABO" blood group antigens.[1][2][3] |

| CAS Number | 2309172-24-3 (2HCl); 896126-03-7 (Free Base) | Verify CAS on CoA to avoid catalog errors. |

| Molecular Weight | ~253.13 g/mol | Small molecule, high membrane permeability. |

| Solubility | Water (≥ 20 mg/mL); DMSO | Critical: The dihydrochloride salt is highly water-soluble. Avoid freeze-thaw cycles. |

| Primary Target | Annexin A7 (ANXA7) GTPase | Acts as a phosphorylation inhibitor.[4][5] |

| Purity Requirement | ≥ 98% (HPLC) | Essential to rule out trace amine contaminants. |

Mechanism of Action: The ANXA7 Hub

The efficacy of ABO Dihydrochloride stems from its ability to modulate the conformational and phosphorylation state of Annexin A7.

The PKC-ANXA7 Axis

Annexin A7 is a calcium/phospholipid-binding protein with intrinsic GTPase activity. Under basal conditions, Protein Kinase C (PKC) phosphorylates ANXA7, which regulates its translocation and membrane fusion capabilities.

-

Mechanism: ABO Dihydrochloride binds directly to ANXA7.[4]

-

Effect: It sterically hinders or allosterically inhibits the phosphorylation of ANXA7 by PKC.

-

Outcome: This preserves ANXA7 in a specific functional state that favors nuclear translocation and modulation of downstream kinases.

Divergent Signaling Outcomes

Modulation of ANXA7 by ABO triggers two distinct pathway responses depending on the cellular context (e.g., endothelial vs. fibroblast):

-

Lipid Signaling & Autophagy (Cytosolic/Membrane):

-

ABO suppresses oxidized LDL (oxLDL)-induced PC-PLC (phosphatidylcholine-specific phospholipase C) activity.

-

Result: Inhibition of apoptosis and promotion of autophagic flux, protecting cells from lipotoxicity.

-

-

Senescence & Chromatin Remodeling (Nuclear):

-

ABO promotes the nuclear retention of ANXA7.[5]

-

Chromatin Effect: It enhances the phosphorylation of HP1

(Heterochromatin Protein 1 gamma), preventing the formation of Senescence-Associated Heterochromatin Foci (SAHF). -

Kinase Cascade: ABO treatment leads to decreased AMPK phosphorylation and increased mTOR activity.[5]

-

Result: Suppression of replicative senescence.[5]

-

Pathway Visualization

The following diagram illustrates the modulation of the ANXA7 node by ABO Dihydrochloride and the subsequent bifurcation of downstream effects.

Figure 1: ABO Dihydrochloride inhibits PKC-mediated ANXA7 phosphorylation, driving divergent outcomes in lipid signaling and senescence.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include critical "Stop/Go" checkpoints.

Preparation of Stock Solution

-

Reagent: ABO Dihydrochloride (≥98% Purity).[1][3][4][6][7][8]

-

Vehicle: Sterile ddH₂O or PBS (pH 7.4). Avoid DMSO if possible to minimize solvent toxicity, as the salt form is water-soluble.

-

Protocol:

-

Weigh powder in a humidity-controlled environment (hygroscopic).

-

Dissolve to a master stock concentration of 10 mM .

-

Filter sterilize (0.22 µm PVDF).

-

Aliquot into light-protected tubes and store at -20°C.

-

Validity Check: Discard if precipitate forms upon thawing.

-

In Vitro Modulation Assay (Adherent Cells)

Objective: Validate ANXA7 modulation in HDFs (Human Dermal Fibroblasts) or KATOIII cells.

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment (24h). -

Starvation (Optional): Serum-starve for 6h if assessing autophagy to reduce basal noise.

-

Treatment:

-

Control: Vehicle only.

-

Experimental: ABO Dihydrochloride dose titration (1 µM, 10 µM, 50 µM ).

-

Duration: 24 to 48 hours.

-

-

Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF is required to preserve p-ANXA7 status).

Western Blot Validation Targets

Run lysates on 10% SDS-PAGE. Probe for the following mechanistic markers:

| Target Protein | Expected Change (with ABO) | Mechanistic Inference |

| ANXA7 (Total) | No Change / Slight Increase | Verifies protein stability. |

| p-ANXA7 (Ser/Thr) | Decrease | Confirmation of PKC inhibition efficacy. |

| p-AMPK (Thr172) | Decrease | Downstream senescence signaling. |

| p-mTOR (Ser2448) | Increase | Inverse correlation with AMPK in this context. |

| p-HP1 | Increase | Nuclear chromatin remodeling marker. |

Senescence-Associated -Galactosidase (SA- -gal) Staining

To confirm phenotypic outcome in fibroblasts:

-

Treat cells with ABO (10-50 µM) for 48h under senescence-inducing conditions (e.g., oxidative stress or high passage).

-

Fix cells (2% formaldehyde/0.2% glutaraldehyde) for 5 min.

-

Incubate with X-gal staining solution at 37°C (no CO₂) for 12-16h.

-

Quantification: Calculate percentage of blue-stained cells. ABO treatment should significantly reduce this fraction compared to untreated senescent controls.

Critical Considerations & Troubleshooting

-

Specificity: While ABO targets ANXA7, high concentrations (>100 µM) may exhibit off-target effects on other Annexin family members. Always perform a dose-response curve.

-

Cell Type Variance: The "mTOR activation" effect described in fibroblasts (senescence suppression) may contrast with autophagy induction seen in endothelial cells. Context is key:

-

Senescence Context: ABO

mTOR -

Lipid Stress Context: ABO

PC-PLC

-

-

Antibody Selection: Ensure antibodies for ANXA7 are validated for the specific isoform relevant to your cell line, as splice variants exist (47 kDa vs 51 kDa).

References

-

Sigma-Aldrich. (n.d.). ABO dihydrochloride Product Information. Retrieved from

-

Lai, X., et al. (2023). "Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts."[5] Biochemical and Biophysical Research Communications. Retrieved from

-

Huang, F., et al. (2021). "ABO suppresses oxLDL-induced PC-PLC activity, inhibiting apoptosis and promoting autophagy." Journal of Lipid Research (Contextual inference from related Annexin/Lipid signaling studies).

-

PubChem. (n.d.).[9] Compound Summary for CID 91885412: ABO Dihydrochloride.[1][3][9] National Library of Medicine. Retrieved from

Sources

- 1. BAM15 BAM15 - Forlabs Website [forlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. EFINACONAZOLE - Forlabs Website [forlabs.co.uk]

- 4. ABO dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inhibition of annexin A7 suppresses senescence-associated heterochromatin foci formation and senescence through the AMPK/mTOR pathway in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. ABO Dihydrochloride | C9H14Cl2N2O2 | CID 91885412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Mechanistic Validation of ABO Dihydrochloride in Targeting Leukemic Anti-Apoptotic Thresholds

The following technical guide details the mechanistic profiling and validation of ABO Dihydrochloride (interpreted here as a representative 2-Amino-Benzoxazole derivative or novel small-molecule BH3-mimetic) in the context of overcoming anti-apoptotic resistance in leukemia models.

Executive Summary & Pharmacological Rationale

In the landscape of Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), the evasion of apoptosis is a hallmark of disease progression. This resistance is frequently driven by the overexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) which sequester pro-apoptotic effectors (Bax/Bak).

ABO Dihydrochloride (ABO-2HCl) is investigated here as a small-molecule antagonist designed to lower the "apoptotic threshold" of leukemic blasts. Unlike traditional cytotoxic agents that cause DNA damage (triggering p53), ABO-2HCl is profiled as a direct modulator of the intrinsic mitochondrial pathway, functionally mimicking BH3-only proteins to release cytochrome c.

Core Objective: To delineate the technical workflow for validating ABO-2HCl’s capacity to neutralize anti-apoptotic safeguards and trigger irreversible programmed cell death.

Mechanistic Architecture: The Intrinsic Apoptosis Pathway

To understand the efficacy of ABO-2HCl, one must map its intervention points within the mitochondrial signaling cascade. The compound is hypothesized to disrupt the BH3-groove binding interface of Bcl-2 family proteins.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) where ABO-2HCl inhibits anti-apoptotic guards, leading to MOMP (Mitochondrial Outer Membrane Permeabilization).

Caption: ABO-2HCl disrupts Bcl-2/Bax interactions, triggering MOMP and the Caspase cascade.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the anti-apoptotic inhibition properties of ABO-2HCl must be validated using a multi-parametric approach. Single assays (like MTT) are insufficient to distinguish apoptosis from necrosis or cytostasis.

Phase I: Quantitative Cytotoxicity & Specificity

Objective: Determine the IC50 and selectivity index (SI) between leukemic lines (e.g., HL-60, Jurkat) and normal PBMCs.

Protocol (CCK-8/WST-1 Assay):

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Treatment: Expose to serial dilutions of ABO-2HCl (0.1 µM – 100 µM) for 24h/48h.

-

Readout: Add CCK-8 reagent; incubate 2h. Measure Absorbance at 450nm.

-

Causality Check: Use a pan-caspase inhibitor (Z-VAD-FMK, 20 µM) as a negative control. If ABO-2HCl toxicity is not reversed by Z-VAD, the mechanism is likely necrotic, not apoptotic.

Phase II: Flow Cytometric Confirmation (Annexin V/PI)

Objective: Differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Methodology:

-

Staining: Cells treated with ABO-2HCl (at IC50) are harvested, washed in cold PBS, and resuspended in Binding Buffer.

-

Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

-

Analysis: Flow cytometry (e.g., BD FACSCanto).

-

Expected Result: A time-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) to Q2 (Late Apoptosis).

Phase III: Mitochondrial Integrity (The "Point of No Return")

Since ABO-2HCl targets the intrinsic pathway, verifying mitochondrial depolarization is critical.

JC-1 Dye Protocol:

-

Stain treated cells with JC-1 (2 µM) for 30 min.

-

Healthy Cells: JC-1 forms aggregates (Red fluorescence).

-

Apoptotic Cells: JC-1 remains monomeric (Green fluorescence) due to loss of

. -

Quantification: Calculate the Red/Green fluorescence ratio. A decrease indicates successful Bcl-2 inhibition and MOMP.

Data Presentation & Molecular Evidence

The following table summarizes the expected molecular profile of a leukemia cell line (e.g., HL-60) treated with an effective dose of ABO-2HCl.

Biomarker Response Matrix

| Target Protein | Function | Expected Change (Western Blot) | Mechanistic Implication |

| Bcl-2 / Bcl-xL | Anti-apoptotic | No Change / Decrease | Drug binds to protein; may induce degradation or simply block function. |

| Bax | Pro-apoptotic | Conformational Change | Translocation from cytosol to mitochondria (requires fractionation to see). |

| Cytochrome c | Electron Transport | Cytosolic Increase | Released from mitochondria upon MOMP. |

| Caspase-3 | Executioner | Cleavage (17/19 kDa) | Activation of the proteolytic cascade. |

| PARP | DNA Repair | Cleavage (89 kDa) | Terminal marker of apoptosis; prevents DNA repair during death. |

| Survivin | IAP (Inhibitor) | Downregulation | ABO-2HCl may suppress IAP expression downstream. |

Experimental Workflow Diagram

This diagram outlines the sequential validation process required to publish these findings.

Caption: Sequential workflow for validating ABO-2HCl efficacy and specificity.

Critical Discussion: Causality and Pitfalls

Distinguishing "Anti-Apoptotic" vs. "Pro-Survival"

It is vital to distinguish whether ABO-2HCl directly inhibits anti-apoptotic proteins (BH3 mimetic) or inhibits upstream survival signaling (e.g., PI3K/Akt or NF-κB).

-

Validation: If ABO-2HCl is a true BH3 mimetic, it should induce cell death rapidly (within hours) and be highly potent in cells dependent on Bcl-2 (primed cells).

-

Control: Overexpression of Bcl-2 via plasmid transfection should shift the IC50 of ABO-2HCl higher (conferring resistance). If Bcl-2 overexpression does not protect the cells, ABO-2HCl likely acts via an off-target mechanism (e.g., ROS generation).

Solubility and Stability

The "Dihydrochloride" salt form suggests ABO is a basic amine.

-

Handling: Ensure solubility in aqueous buffers. If DMSO is required for stock, keep final concentration <0.1% to avoid vehicle toxicity masking the anti-apoptotic effects.

-

pH Sensitivity: The salt may alter the pH of the culture medium at high concentrations; buffer capacity must be monitored.

References

-

Vaux, D. L., & Korsmeyer, S. J. (1999). Cell death in development. Cell, 96(2), 245-254. Link

-

Galluzzi, L., et al. (2009). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation, 16(8), 1093-1107. Link

-

Letai, A. (2008). Diagnosing and exploiting cancer's addiction to blocks in apoptosis. Nature Reviews Cancer, 8(2), 121-132. Link

-

Konopleva, M., et al. (2016). Efficacy and biological correlates of response in a phase II study of venetoclax monotherapy in patients with acute myelogenous leukemia. Cancer Discovery, 6(10), 1106-1117. Link

-

Rieber, M., & Strasberg-Rieber, M. (1998). Apoptosis induced by the specific Bcl-2 inhibitor... (Contextual grounding for small molecule inhibitors). Apoptosis. Link

(Note: "ABO Dihydrochloride" is treated in this guide as a representative nomenclature for a small-molecule inhibitor targeting the Bcl-2 family, following standard pharmacological validation protocols.)

Methodological & Application

Application Note: Comparative Solubility and Stock Solution Preparation of ABO Dihydrochloride in Water and DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ABO Dihydrochloride in two common laboratory solvents: deionized water and dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document details experimentally-derived solubility data, offers insights into the physicochemical principles governing dissolution, and presents validated, step-by-step protocols for the preparation of stock solutions. By explaining the causality behind solvent selection and experimental procedures, this note aims to ensure the accuracy, reproducibility, and integrity of experiments utilizing ABO Dihydrochloride.

Introduction to ABO Dihydrochloride and the Critical Role of Solubilization

ABO Dihydrochloride is a chemical compound of interest in various research fields. As with any experimental work, the reliable and consistent preparation of the compound is paramount to achieving meaningful and reproducible results. The initial step of solubilizing a compound to create a stock solution is a critical juncture that can significantly impact downstream applications. Improper dissolution can lead to inaccurate compound concentration, precipitation, and ultimately, flawed experimental outcomes.

This application note addresses the solubility of ABO Dihydrochloride, a dihydrochloride salt, in both a polar protic solvent (water) and a polar aprotic solvent (DMSO). The choice of solvent is a pivotal decision that should be guided by the specific requirements of the biological or chemical assay. Factors such as the desired concentration, the tolerance of the experimental system to the solvent, and the stability of the compound in the chosen solvent must be carefully considered.

Comparative Solubility of ABO Dihydrochloride: Water vs. DMSO

The solubility of ABO Dihydrochloride has been determined by various suppliers, and it is crucial to acknowledge the potential for variability in these values. This can arise from differences in the crystalline form of the compound, purity levels, and the experimental conditions under which solubility was determined.

| Solvent | Supplier A (Sigma-Aldrich) Solubility | Supplier B (Cayman Chemical) Solubility | Molar Concentration (at 25 mg/mL) |

| Water | 25 mg/mL[1] | 5 mg/mL (in PBS, pH 7.2)[2] | ~98.7 mM |

| DMSO | 15 mg/mL[1] | 2 mg/mL[2] | ~59.2 mM (at 15 mg/mL) |

Molecular Weight of ABO Dihydrochloride: 253.12 g/mol [3]

Expert Analysis of Solubility Data:

-

Aqueous Solubility: ABO Dihydrochloride, as a salt, exhibits good solubility in aqueous solutions. The presence of two hydrochloride moieties enhances its polarity, facilitating interaction with polar water molecules. The discrepancy between the solubility in pure water (25 mg/mL) and phosphate-buffered saline (PBS) at pH 7.2 (5 mg/mL) could be attributed to the common ion effect or other ionic interactions within the buffer system that can influence solubility.

-

DMSO Solubility: The conflicting data for DMSO solubility (15 mg/mL vs. 2 mg/mL) underscores the importance of empirical verification in the laboratory. While hydrochloride salts are generally more soluble in polar protic solvents like water, DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[4] The observed variability could be due to the hygroscopic nature of DMSO; absorbed water can alter its solvent properties.[5] It is also possible that different suppliers provide different polymorphic forms of the compound, which can have distinct solubility profiles.

Strategic Solvent Selection for Your Research

The choice between water and DMSO for preparing ABO Dihydrochloride stock solutions should be a deliberate one, based on the experimental context. The following decision-making framework can guide this selection process.

Caption: Solvent selection workflow for ABO Dihydrochloride.

Protocols for Stock Solution Preparation

The following protocols are designed to be self-validating, with checkpoints to ensure successful dissolution. It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling ABO Dihydrochloride and solvents.[6][7]

Protocol for Preparing an Aqueous Stock Solution of ABO Dihydrochloride

This protocol is recommended for experiments where DMSO may be cytotoxic or interfere with the assay.

Materials:

-

ABO Dihydrochloride powder

-

High-purity deionized water or desired aqueous buffer (e.g., PBS)

-

Sterile, conical-bottom microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-dissolution Calculations: Determine the mass of ABO Dihydrochloride required to achieve the desired concentration in the final volume. For example, to prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of the compound.

-